molecular formula C8H14O3 B14481661 5,5-Dimethyl-3-oxohexanoic acid CAS No. 67354-39-6

5,5-Dimethyl-3-oxohexanoic acid

Cat. No.: B14481661
CAS No.: 67354-39-6
M. Wt: 158.19 g/mol
InChI Key: XBPWGAPGJXFEJQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-oxohexanoic acid: is an organic compound with the molecular formula C8H14O3 . It is a derivative of hexanoic acid, featuring a ketone functional group at the third carbon and two methyl groups at the fifth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Dimethyl-3-oxohexanoic acid can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-3-oxohexanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-oxohexanoic acid depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the carbonyl carbon acts as an electrophile, attracting nucleophiles to form new bonds. The presence of the ketone group and the methyl substituents can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

    3-Oxohexanoic acid: Lacks the methyl groups at the fifth carbon, resulting in different reactivity and properties.

    5,5-Dimethyl-2-oxohexanoic acid: Similar structure but with the ketone group at the second carbon, leading to different chemical behavior.

    Hexanoic acid: The parent compound without the ketone or methyl groups, showing significantly different reactivity.

Uniqueness: 5,5-Dimethyl-3-oxohexanoic acid is unique due to the combination of the ketone functional group and the two methyl groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

67354-39-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5,5-dimethyl-3-oxohexanoic acid

InChI

InChI=1S/C8H14O3/c1-8(2,3)5-6(9)4-7(10)11/h4-5H2,1-3H3,(H,10,11)

InChI Key

XBPWGAPGJXFEJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)CC(=O)O

Origin of Product

United States

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